molecular formula C5H4BrClN2S B1266955 5-Bromo-4-chloro-2-(methylthio)pyrimidine CAS No. 63810-78-6

5-Bromo-4-chloro-2-(methylthio)pyrimidine

Cat. No.: B1266955
CAS No.: 63810-78-6
M. Wt: 239.52 g/mol
InChI Key: XVRYJQACDDVZEI-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C5H4BrClN2S and its molecular weight is 239.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102496. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

5-Bromo-4-chloro-2-(methylthio)pyrimidine is integral in synthesizing novel heterocyclic compounds. For example, it is used to obtain derivatives of pyrimido[5,4-e][1,4]thiazepine, a fused tricyclic heterocycle, through sequential treatment with amines (Bazazan et al., 2013). Additionally, it facilitates the creation of pyrimido[4,5-e][1,3,4]thiadiazine derivatives, contributing to the exploration of diverse chemical structures (Rahimizadeh et al., 2007).

Role in Producing Carboxylic Acids

This compound plays a pivotal role in the generation of 5-carboxylic acids. This is achieved through halogen/metal permutation processes involving this compound, leading to various carboxylic acid derivatives with potential applications in pharmaceutical and chemical industries (Schlosser et al., 2006).

Exploration in Nucleoside Analogs and Antiviral Research

Significantly, this compound contributes to the synthesis of nucleoside analogs, particularly in antiviral research. Its derivatives have shown inhibitory activity against retroviruses in cell culture, indicating its potential in developing antiretroviral drugs (Hocková et al., 2003).

Use in Ring Transformation and Synthesis

This chemical is instrumental in synthesizing various ring-structured compounds like triazolo[4,3-c]pyrimidines and their analogs. These structures have applications in medicinal chemistry and as intermediates in organic synthesis (Tang et al., 2014).

Development of Antimicrobial Compounds

It's also used in synthesizing thiazolo[4,5-d]pyrimidines, which are evaluated for their antimicrobial properties. This indicates its potential in developing new antimicrobial agents (Rahimizadeh et al., 2011).

In Electronic Structure Studies

Studies on the electronic structures of halopyrimidines, including derivatives of this compound, have been conducted to understand their anion states. This research is vital in physical chemistry and material science (Modelli et al., 2011).

Safety and Hazards

Handling of 5-Bromo-4-chloro-2-(methylthio)pyrimidine requires caution. It is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided .

Mechanism of Action

Target of Action

It is known to be used as a building block in medicinal chemistry synthesis .

Mode of Action

It is used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors

Biochemical Pathways

Given its use in the synthesis of kinase inhibitors , it may be involved in pathways related to cell signaling and growth.

Result of Action

As it is used in the synthesis of kinase inhibitors , it may contribute to the inhibition of kinase activity, potentially affecting cell signaling and growth.

Action Environment

The action of 5-Bromo-4-chloro-2-(methylthio)pyrimidine can be influenced by various environmental factors. For instance, it is recommended to store the compound at 2-8°C , suggesting that temperature can affect its stability. Moreover, it should be used in a well-ventilated area and contact with moisture should be avoided , indicating that air quality and humidity may also impact its efficacy and stability.

Properties

IUPAC Name

5-bromo-4-chloro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRYJQACDDVZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295514
Record name 5-bromo-4-chloro-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63810-78-6
Record name 63810-78-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-4-chloro-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-2-(methylsulfanyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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